

Spectroscopic Profile of 3-Ethylbenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethylbenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Ethylbenzaldehyde**, a key aromatic aldehyde. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Ethylbenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of **3-Ethylbenzaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
9.98	Singlet	1H	-	Aldehydic proton (-CHO)
7.68	Singlet	1H	-	Aromatic proton (H-2)
7.63	Doublet	1H	7.6	Aromatic proton (H-6)
7.45	Triplet	1H	7.6	Aromatic proton (H-5)
7.39	Doublet	1H	7.6	Aromatic proton (H-4)
2.70	Quartet	2H	7.6	Methylene protons (-CH ₂)
1.25	Triplet	3H	7.6	Methyl protons (-CH ₃)

Table 2: ¹³C NMR Spectroscopic Data of **3-Ethylbenzaldehyde** (Predicted)

Chemical Shift (δ) ppm	Assignment
193.3	Aldehydic Carbonyl (C=O)
145.0	Aromatic Carbon (C-3)
136.5	Aromatic Carbon (C-1)
134.0	Aromatic Carbon (C-5)
129.0	Aromatic Carbon (C-6)
128.5	Aromatic Carbon (C-4)
127.0	Aromatic Carbon (C-2)
29.0	Methylene Carbon (-CH ₂)
15.5	Methyl Carbon (-CH ₃)

Note: The ¹³C NMR data is predicted based on values for structurally similar compounds and computational models, as experimental data for **3-Ethylbenzaldehyde** is not readily available.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data of **3-Ethylbenzaldehyde** (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2970, ~2870	Medium	Aliphatic C-H Stretch
~2720, ~2820	Weak	Aldehyde C-H Stretch (Fermi doublet)
~1700	Strong	Aldehyde C=O Stretch
~1600, ~1470	Medium-Strong	Aromatic C=C Stretch
~790	Strong	C-H Out-of-plane Bending (Aromatic)

Note: The IR data is predicted based on characteristic frequencies for the functional groups present in **3-Ethylbenzaldehyde**.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **3-Ethylbenzaldehyde**[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
134	95	[M] ⁺ (Molecular Ion)
133	100	[M-H] ⁺ (Base Peak)
105	40	[M-CHO] ⁺ or [C ₈ H ₉] ⁺
77	30	[C ₆ H ₅] ⁺

Experimental Protocols

NMR Spectroscopy

A sample of **3-Ethylbenzaldehyde** (10-20 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed.

IR Spectroscopy

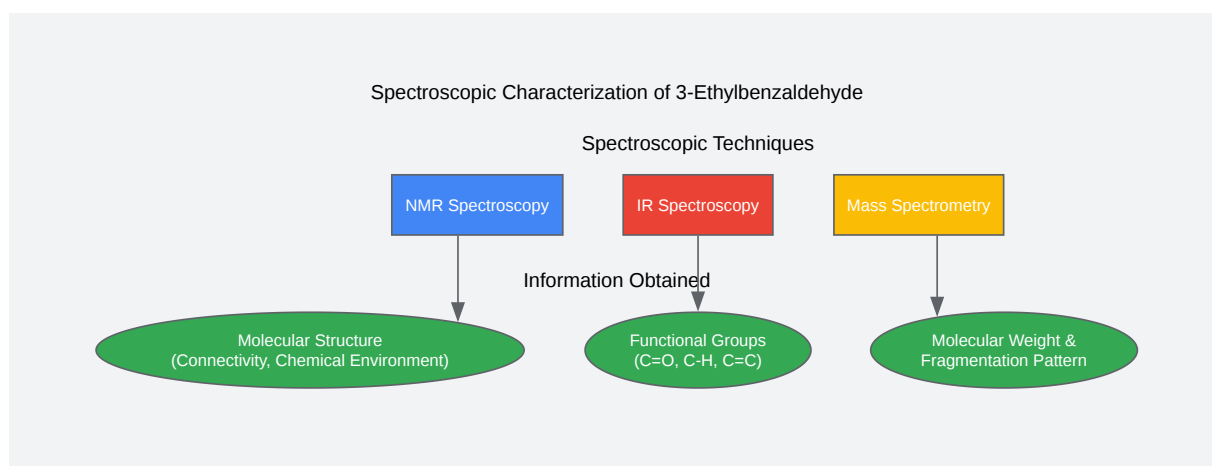
The IR spectrum of neat **3-Ethylbenzaldehyde** is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide). The spectrum is recorded in the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry

The mass spectrum of **3-Ethylbenzaldehyde** is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC, which separates the compound from any impurities. The GC is equipped with a capillary column suitable for the analysis of aromatic compounds. The separated compound then enters the mass spectrometer, where it is ionized using Electron Ionization (EI) at 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualizations

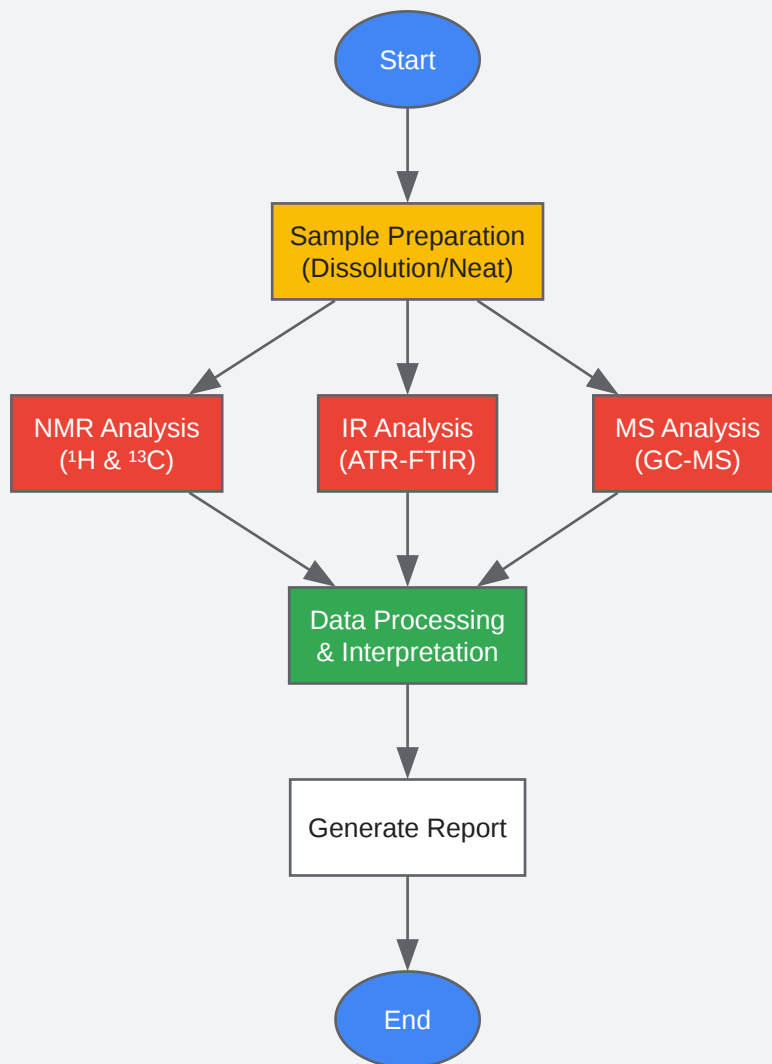
The following diagrams illustrate the relationships between the spectroscopic techniques and a typical experimental workflow.



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Logical relationship of spectroscopic techniques.

General Experimental Workflow for Spectroscopic Analysis



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Typical experimental workflow for sample analysis.

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References

- 1. m-Ethylbenzaldehyde | C₉H₁₀O | CID 118623 - PubChem [pubchem.ncbi.nlm.nih.gov]
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